Etifoxine-d3
Description
Strategic Imperatives for Isotopic Labeling in Medicinal Chemistry
Isotopic labeling is a foundational technique in pharmaceutical research, providing unparalleled insights into the journey of a drug within a biological system. musechem.com By incorporating isotopes—atoms with the same number of protons but a different number of neutrons—scientists can track molecules to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. musechem.comstudysmarter.co.uk This process is crucial for identifying and quantifying metabolites during drug development. x-chemrx.com
The primary strategic imperatives for using isotopic labeling include:
Metabolic Pathway Elucidation: Labeled compounds, including those with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), allow researchers to trace the complex metabolic pathways a drug undergoes after administration. symeres.com This helps in identifying which parts of the molecule are susceptible to enzymatic breakdown.
Pharmacokinetic Analysis: Isotope-labeled molecules serve as invaluable analytical standards. criver.com They are used in techniques like mass spectrometry to precisely quantify the concentration of the parent drug and its metabolites in biological samples, which is essential for determining key pharmacokinetic parameters. symeres.com
Understanding Reaction Mechanisms: In mechanistic studies, the use of deuterium can help elucidate the steps involved in chemical reactions, including those catalyzed by metabolic enzymes. symeres.com This is due to the "kinetic isotope effect," a phenomenon that becomes a strategic advantage in drug design. deutramed.com
Advantages of Deuteration for Pharmacokinetic and Pharmacodynamic Optimization
The substitution of hydrogen with deuterium, known as deuteration, is a key strategy in medicinal chemistry for optimizing a drug's performance. nih.gov The core principle behind its advantages is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. deutramed.cominformaticsjournals.co.in Consequently, it requires more energy to break, leading to a slower rate of metabolic reactions that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP450) enzymes. deutramed.comgoogle.com
This effect translates into several tangible benefits for drug optimization:
Improved Metabolic Stability: By selectively replacing hydrogen atoms at metabolically vulnerable sites ("soft spots") with deuterium, the rate of drug metabolism can be significantly reduced. nih.govdeutramed.com This leads to a decreased rate of systemic clearance. juniperpublishers.com
Reduced Formation of Unwanted Metabolites: Deuteration can alter metabolic pathways, sometimes reducing the formation of toxic or non-selective metabolites, which may improve the drug's safety and target selectivity profile. unibestpharm.com
Stabilization of Chiral Centers: In some cases, deuteration can help stabilize stereoisomers that are prone to racemization, which can enhance a drug's efficacy and reduce potential side effects associated with the undesired isomer. deutramed.com
Table 1: Comparison of Hydrogen (Protium) and Deuterium
| Property | Hydrogen (¹H) | Deuterium (²H or D) | Implication in Medicinal Chemistry |
|---|---|---|---|
| Natural Abundance | ~99.98% | ~0.015% | Deuterated compounds must be synthetically prepared. |
| Neutrons | 0 | 1 | Deuterium is approximately twice as heavy as protium. |
| Radioactivity | Non-radioactive | Non-radioactive | Safe for use in pharmaceuticals. |
| Bond Strength (C-X) | Weaker | Stronger | The C-D bond is harder to break, leading to the Kinetic Isotope Effect (KIE). |
| Chemical Properties | Standard | Generally considered chemically identical in terms of binding to targets. criver.com | Allows for modification of metabolism without significantly altering the drug's intended biological activity. |
Overview of Etifoxine (B195894) and the Rationale for Deuterium Substitution
Etifoxine is metabolized in the liver, with one of its primary metabolites being N-desethyl etifoxine. wikipedia.org The pharmacokinetic profile of etifoxine includes rapid absorption and a relatively short elimination half-life of about 6 hours for the parent compound, while its active metabolite has a much longer half-life of around 20 hours. wikipedia.orgvinmec.com
The rationale for developing a deuterated version of etifoxine, such as Etifoxine-d3, stems directly from the principles of pharmacokinetic optimization. The goal of deuterating etifoxine is to improve its metabolic profile. google.com By replacing hydrogen atoms with deuterium at specific, metabolically labile positions on the molecule, the rate of enzymatic breakdown can be slowed. google.comontosight.ai This strategic deuteration is expected to enhance the drug's pharmacokinetic properties, potentially leading to a more consistent and sustained therapeutic effect. ontosight.ai The deuterated analog, also referred to as GRX917, is designed to retain the dual mechanism of action of etifoxine while offering an improved pharmacokinetic profile. ontosight.ai
Table 2: General Pharmacokinetic Properties of Etifoxine
| Parameter | Finding | Source |
|---|---|---|
| Bioavailability | ~90% | wikipedia.org |
| Time to Peak Concentration | 2 to 3 hours | wikipedia.org |
| Protein Binding | 88% to 95% | wikipedia.org |
| Metabolism | Hepatic (in the liver) | wikipedia.org |
| Primary Active Metabolite | Diethyletifoxine (N-desethyl etifoxine) | wikipedia.org |
| Elimination Half-Life (Parent) | ~6 hours | wikipedia.org |
| Elimination Half-Life (Active Metabolite) | ~20 hours | wikipedia.org |
Table 3: Mentioned Compound Names | Compound Name | | | :--- | | Allopregnanolone (B1667786) | | Carbon-13 | | Deucravacitinib | | Deuterium | | Deutetrabenazine | | Diethyletifoxine | | Etifoxine | | this compound | | GRX917 | | Hydrogen | | N-desethyl etifoxine | | Nitrogen-15 | | Oxygen-18 | | Technetium-99m | | Iodine-123 | | Fluorine-18 (B77423) | | Tritium | | Carbon-14 |
Properties
CAS No. |
1246815-89-3 |
|---|---|
Molecular Formula |
C17H14ClN2OD3 |
Molecular Weight |
303.81 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
21715-46-8 (unlabelled) |
Synonyms |
6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazine; Etifoxin-d3 |
tag |
Etifoxine |
Origin of Product |
United States |
Synthetic Methodologies for Etifoxine D3
Synthetic Routes and Chemical Precursors
The synthesis of Etifoxine-d3, chemically named 6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine, involves a multi-step process that parallels the synthesis of its non-deuterated counterpart, with the key difference being the introduction of a deuterated precursor at a specific stage.
The general synthetic pathway to the benzoxazine (B1645224) core of etifoxine (B195894) has been described in patent literature. googleapis.com A common approach involves the reaction of a substituted aminobenzophenone with a suitable reagent to form the heterocyclic ring system. For this compound, the synthesis is strategically designed to incorporate the deuterium (B1214612) label in the methyl group at the 4-position of the benzoxazine ring.
A plausible synthetic route starts with a precursor like 2-amino-5-chlorobenzophenone. The key step for introducing the deuterated methyl group involves the use of a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD₃MgI), or another deuterated methylating agent. This reagent would react with the ketone functionality of the benzophenone (B1666685) precursor.
An alternative patented method for creating the chiral center in etifoxine involves the addition of a methyl group to 1-amino-4-chlorobenzophenone using reagents like methyl lithium or a methyl Grignard reagent. google.com To produce this compound, a deuterated version of these methylating agents would be employed.
The resulting tertiary alcohol intermediate, now containing the trideuteromethyl group, can then undergo cyclization to form the 4H-3,1-benzoxazine ring. The final step typically involves the introduction of the ethylamino group at the 2-position of the benzoxazine ring.
Table 1: Key Chemical Precursors for this compound Synthesis
| Precursor Name | Chemical Formula | Role in Synthesis |
| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | Starting material for the benzoxazine core |
| Methyl-d3-magnesium iodide | CD₃IMg | Deuterated methylating agent |
| Phosgene or equivalent | COCl₂ | Reagent for cyclization |
| Ethylamine | C₂H₅NH₂ | Source of the N-ethyl group |
Deuteration Strategies and Stereochemical Considerations
The primary strategy for the synthesis of this compound is the use of a deuterated building block, specifically a deuterated methylating agent. This "bottom-up" approach ensures precise and controlled incorporation of deuterium at the desired molecular position. d-nb.info
The key deuteration step is the addition of a trideuteromethyl group to the carbonyl carbon of the benzophenone precursor. This reaction creates the chiral center at the C4 position of the future benzoxazine ring. Since commercial etifoxine is a racemic mixture, the synthesis of this compound typically does not require stereoselective control, resulting in a racemic mixture of (R)- and (S)-Etifoxine-d3. However, methods for the asymmetric synthesis of etifoxine enantiomers have been developed, which could theoretically be adapted for the stereoselective synthesis of this compound enantiomers if required. google.com
The choice of a deuterated methylating agent is crucial. Methyl-d3 iodide (CD₃I) is a common starting material for preparing the corresponding Grignard reagent. The use of such reagents with high isotopic enrichment is essential to achieve high isotopic purity in the final product.
Challenges and Advances in Deuterium Incorporation
While the synthetic strategy for this compound appears straightforward, several challenges are inherent in the synthesis of deuterated compounds.
One of the main challenges is to prevent isotopic scrambling, where deuterium atoms are unintentionally exchanged with hydrogen atoms from solvents or other reagents. musechem.com This can be mitigated by using deuterated solvents and ensuring all reagents are anhydrous.
Advances in deuteration techniques, such as the development of more efficient and selective deuterating agents and catalysts, are ongoing. While late-stage deuteration methods exist, for a molecule like this compound where the deuterium is on a non-exchangeable methyl group, the building block approach remains the most robust and reliable strategy. d-nb.info The development of more efficient synthetic routes can help to improve yields and reduce the number of synthetic steps, making the process more economical. oaepublish.com
Characterization of Isotopic Purity in this compound Synthesis
Ensuring the isotopic purity of this compound is paramount for its use as an internal standard. Several analytical techniques are employed to confirm the degree and location of deuterium incorporation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment of this compound. rsc.org By comparing the mass-to-charge ratio (m/z) of the deuterated compound with its non-deuterated counterpart, the number of incorporated deuterium atoms can be confirmed. The molecular weight of Etifoxine is 300.78 g/mol , while this compound has a molecular weight of approximately 303.80 g/mol . Liquid chromatography-mass spectrometry (LC-MS) is often used to separate the deuterated compound from any impurities before mass analysis. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the precise location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons at the C4 position would be absent or significantly diminished. ²H (Deuterium) NMR can also be used to directly observe the deuterium signal. Quantitative NMR (qNMR) techniques can provide an accurate measure of the isotopic purity. rsc.orgbvsalud.org
The combination of MS and NMR provides a comprehensive characterization of the synthesized this compound, ensuring its identity, structural integrity, and isotopic purity. rsc.org
Table 2: Analytical Techniques for Isotopic Purity of this compound
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Confirms the mass shift due to deuterium incorporation and determines the degree of deuteration. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the analyte from impurities and provides mass information for purity assessment. acs.org |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirms the absence of protons at the deuterated position. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Shows changes in the signal of the carbon atom bonded to deuterium. |
| ²H Nuclear Magnetic Resonance (²H NMR) | Directly detects the presence and chemical environment of the deuterium atoms. |
Molecular and Cellular Pharmacology of Etifoxine D3 Preclinical Focus
Mechanisms of Action at the Molecular Level
Etifoxine (B195894) exhibits a dual mechanism of action, distinguishing it from other anxiolytic agents. It directly modulates GABAergic neurotransmission and indirectly enhances this inhibition through the stimulation of neurosteroid synthesis. nih.govmdpi.com
GABAergic Neurotransmission Modulation: Receptor Subunit Selectivity (α1β2γ2, α1β3γ2)
Etifoxine acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. nih.gov Unlike benzodiazepines, which bind at the interface of α and γ subunits, etifoxine's effects are primarily mediated through the β subunits of the GABA-A receptor. nih.govtandfonline.comresearchgate.net
Preclinical studies using recombinant GABA-A receptors have demonstrated that etifoxine preferentially potentiates receptors containing β2 or β3 subunits. nih.govplos.orggabarx.com Specifically, it enhances the function of α1β2γ2 and α1β3γ2 subunit-containing GABA-A receptors. medchemexpress.commedchemexpress.com This binding leads to a positive allosteric modulation of the chloride currents elicited by GABA. nih.govtandfonline.com At non-saturating GABA concentrations, etifoxine increases both the duration and amplitude of the current. nih.gov It has also been shown to increase the frequency of spontaneous miniature GABAergic inhibitory postsynaptic currents without altering their amplitude or kinetics. nih.gov This subunit selectivity is thought to contribute to its distinct pharmacological profile. nih.govnih.gov Furthermore, the modulatory effect of etifoxine on GABA-A receptors is not blocked by flumazenil, a classic benzodiazepine (B76468) antagonist, confirming its distinct binding site. nih.govresearchgate.net
Recent research has also implicated the α subunit in etifoxine's mode of action. Electrophysiological experiments showed that etifoxine acts as a partial agonist on several GABA-A receptor isoforms, including α2β3γ2S and α3β3γ2S, and exhibits a more potent allosteric modulation on these than on α1-containing receptors. nih.gov This preference for α2 and α3 subunits, which are linked to anxiolysis, may underlie its favorable therapeutic window. nih.gov
| Feature | Description | Source(s) |
| Primary Target | GABA-A Receptor β subunits | nih.govtandfonline.comresearchgate.net |
| Subunit Preference | Preferentially potentiates receptors with β2 and/or β3 subunits. | nih.govplos.orggabarx.com |
| Specific Configurations | Positive allosteric modulator of α1β2γ2 and α1β3γ2 subunit-containing receptors. | medchemexpress.commedchemexpress.com |
| Effect on Chloride Current | Increases duration and amplitude of GABA-evoked currents. | nih.gov |
| Interaction with Antagonists | Effects are not antagonized by the benzodiazepine antagonist flumazenil. | nih.govresearchgate.netnih.gov |
| Role of α Subunit | Preferentially potentiates α2β3γ2S and α3β3γ2S receptors, contributing to anxiolytic effects. | nih.gov |
Translocator Protein (TSPO) Ligand Activity and its Signaling Pathways
In addition to its direct action on GABA-A receptors, etifoxine acts as a ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). nih.govajol.infobmbreports.org TSPO is primarily located on the outer mitochondrial membrane, particularly in glial cells. bmbreports.orgspandidos-publications.com
Etifoxine binds to TSPO, with studies reporting an IC50 value of 18.3 µM for the inhibition of [3H]PK11195 binding in rat forebrain membrane preparations. gabarx.com The activation of TSPO by etifoxine is a critical step in one of its key indirect mechanisms: the stimulation of neurosteroid synthesis. gabarx.comuni-regensburg.de TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of steroids. bmbreports.orguni-regensburg.de By activating TSPO, etifoxine enhances the production of neurosteroids within the brain. gabarx.comresearchgate.net This TSPO-mediated action contributes to the neuroprotective and anti-inflammatory properties observed in preclinical models. nih.govfrontiersin.org The signaling cascade following TSPO activation by etifoxine involves increased mitochondrial respiration and ATP synthesis, which are crucial for neuronal health and regeneration. spandidos-publications.com
Modulation of Endogenous Neurosteroid Biosynthesis (e.g., allopregnanolone (B1667786), progesterone)
A significant aspect of etifoxine's pharmacology is its ability to stimulate the de novo synthesis of endogenous neurosteroids. nih.govgoogle.com This action is largely mediated by its binding to TSPO. mdpi.comgabarx.com In preclinical studies, administration of etifoxine to rats led to a dose-dependent increase in the brain and plasma concentrations of several key neurosteroids. mdpi.comgabarx.comresearchgate.net
Specifically, etifoxine has been shown to increase the levels of pregnenolone, progesterone (B1679170), 5α-dihydroprogesterone, and allopregnanolone. gabarx.comresearchgate.net Allopregnanolone is a potent endogenous positive allosteric modulator of the GABA-A receptor. nih.gov By increasing the synthesis of allopregnanolone, etifoxine indirectly enhances GABAergic inhibition, creating a synergistic effect with its direct action on the receptor. nih.govgabarx.com This increase in brain allopregnanolone is believed to contribute significantly to the anxiolytic and neuroprotective effects of etifoxine. nih.govgabarx.comnih.gov The analgesic effects of etifoxine in neuropathic pain models have also been directly linked to the spinal synthesis of allopregnanolone. nih.gov
| Neurosteroid | Effect of Etifoxine Administration (in rats) | Source(s) |
| Pregnenolone | Significant increase in brain and plasma concentrations. | gabarx.comresearchgate.net |
| Progesterone | Significant increase in brain and plasma concentrations. | gabarx.comresearchgate.net |
| 5α-dihydroprogesterone | Significant increase in brain concentrations. | gabarx.com |
| Allopregnanolone | Significant increase in brain and plasma concentrations. | gabarx.comnih.gov |
Investigation of Receptor-Independent Mechanisms in Neurosteroid Production
Intriguing evidence suggests that etifoxine may also stimulate neurosteroid biosynthesis through a mechanism that is independent of its known receptor targets, GABA-A and TSPO. plos.orggabarx.com A pivotal study using frog hypothalamic explants demonstrated that etifoxine produced a dose-dependent increase in the synthesis of neurosteroids such as progesterone and tetrahydroprogesterone (B1260524) (allopregnanolone). nih.govplos.orgnih.gov
Crucially, this stimulatory effect was not blocked by the GABA-A receptor antagonist bicuculline (B1666979) or the TSPO antagonist PK11195. nih.govplos.orgnih.gov Furthermore, the effects of etifoxine and a TSPO agonist were additive, suggesting they act through distinct pathways. plos.orggabarx.comnih.gov The study also found that etifoxine could stimulate neurosteroid synthesis in hypothalamic homogenates, a preparation where membrane receptor signaling is disrupted. plos.orgnih.gov These findings strongly indicate that etifoxine may directly activate steroidogenic enzymes at a post-translational level, representing a novel receptor-independent pathway for its neurosteroidogenic effects. nih.govplos.org
| Experimental Condition | Finding | Implication | Source(s) |
| Etifoxine on Hypothalamic Explants | Dose-dependent increase in neurosteroid synthesis. | Etifoxine stimulates neurosteroidogenesis. | nih.govplos.orgnih.gov |
| Co-administration with Bicuculline or PK11195 | The stimulatory effect of etifoxine was unaffected. | Action is independent of GABA-A and TSPO receptors. | nih.govplos.orgnih.gov |
| Co-administration with TSPO agonist | Additive effects on neurosteroid production. | Etifoxine and TSPO agonists act via different mechanisms. | plos.orggabarx.comnih.gov |
| Etifoxine on Hypothalamic Homogenates | Rapid stimulation of neurosteroid biosynthesis. | Suggests a direct, receptor-independent action on steroidogenic enzymes. | plos.orgnih.gov |
Potential Indirect Interactions with Other Neurotransmitter Systems (e.g., Serotonergic System)
While etifoxine does not appear to bind directly to serotonin (B10506) (5-HT) receptors, preclinical evidence suggests an indirect functional interaction with the serotonergic system. nih.govu-strasbg.fr In a mouse model of anxiety, the anxiolytic effect of etifoxine was modulated by the co-administration of 5-HT2A receptor ligands. nih.gov This finding implies that a functional interplay between the GABAergic and serotonergic systems may underlie some of etifoxine's behavioral effects. nih.gov It has been noted that other anxiolytic drugs, like fluoxetine, can also rapidly affect the activity of neurosteroidogenic enzymes, suggesting a potential common pathway for modulating anxiety that involves both serotonin and neurosteroids. plos.org However, direct interactions with components of the serotonergic system, such as transporters or a wide range of receptors, have not been demonstrated. u-strasbg.fr
Cellular and Subcellular Interactions
The dual mechanisms of etifoxine translate to distinct interactions at the cellular and subcellular levels.
Neuronal Membranes: Etifoxine interacts with GABA-A receptors located on the postsynaptic membranes of neurons. This interaction potentiates the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This is the primary cellular event for its direct GABAergic modulation. nih.govtandfonline.com
Mitochondria: Etifoxine interacts with TSPO, which is densely expressed on the outer mitochondrial membrane of glial cells (astrocytes and microglia) and to a lesser extent in neurons. bmbreports.orgspandidos-publications.com This interaction is fundamental to its indirect mechanism of action. By activating TSPO, etifoxine stimulates the transport of cholesterol into the mitochondria, boosting the synthesis of neurosteroids within these organelles. tandfonline.comuni-regensburg.de This highlights a key subcellular site of action that links cellular energy metabolism and steroidogenesis to neurotransmission. spandidos-publications.com
Influence on Neuronal Excitability and Synaptic Transmission in In Vitro Models
In vitro electrophysiological studies have demonstrated that etifoxine significantly modulates neuronal excitability by enhancing GABAergic synaptic transmission. In cultured rat hypothalamic and spinal cord dorsal horn neurons, etifoxine potentiates GABAA receptor-mediated membrane currents elicited by submaximal concentrations of GABA. u-strasbg.fr This potentiation is dose-dependent. tandfonline.com For instance, in spinal neurons, etifoxine at a concentration of 60µM shifts the GABA dose-response curve to the left, reducing the GABA concentration required to elicit a half-maximal response (EC50) from 20µM to 7µM, indicating an increased apparent affinity for GABA. tandfonline.com
Furthermore, etifoxine increases the frequency of both spontaneous and miniature GABAergic inhibitory post-synaptic currents (IPSCs) without altering their amplitude or kinetic characteristics. u-strasbg.fr This suggests a presynaptic or network-level effect that increases the probability of GABA release, in addition to its postsynaptic modulatory actions. In hypothalamic cultures, etifoxine can induce a slow inward membrane current on its own, reflecting the potentiation of a tonic, bicuculline-sensitive GABAA receptor-gated chloride current. u-strasbg.frmedchemexpress.com These effects are notably insensitive to flumazenil, an antagonist of the benzodiazepine binding site, confirming that etifoxine acts at a distinct site on the GABAA receptor complex. u-strasbg.fr
Effects on Astroglial and Microglial Activation in Cellular Models
Preclinical studies have shown that etifoxine exerts significant anti-inflammatory effects by modulating the activation of glial cells. In a rat model of traumatic brain injury, etifoxine treatment was found to decrease astrogliosis, as measured by a reduction in Glial Fibrillary Acidic Protein (GFAP) immunostaining in the injured cortex. nih.gov Similarly, the compound reduces the density of activated microglia/macrophages at the injury site, indicated by decreased staining for the marker CD68 (also known as OX-42). nih.govgabarx.com
In vitro studies further support these findings. Etifoxine has been shown to inhibit the production of pro-inflammatory factors such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) by microglia. researchgate.net In a mouse model of multiple sclerosis, etifoxine treatment led to a decrease in microglial activation. embopress.org This modulation of glial activity, shifting them from a pro-inflammatory to a more homeostatic or anti-inflammatory state, is a key component of its neuroprotective effects. gabarx.com
Impact on Mitochondrial Function and Steroidogenic Pathways
A crucial aspect of etifoxine's mechanism involves the stimulation of neurosteroid synthesis, which indirectly modulates GABAA receptor function. This action is primarily mediated through its interaction with the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane. nih.govgabarx.com TSPO facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids. nih.gov
In vivo studies in adrenalectomized and castrated rats have demonstrated that etifoxine administration increases brain levels of several neurosteroids, including pregnenolone, progesterone, 5α-dihydroprogesterone, and allopregnanolone. nih.govgabarx.com This indicates a stimulation of local neurosteroidogenesis within the brain, independent of peripheral endocrine sources. nih.govgabarx.com In vitro studies using frog hypothalamic explants have confirmed that etifoxine produces a rapid, dose-dependent increase in the biosynthesis of neurosteroids like progesterone and tetrahydroprogesterone. plos.org Interestingly, some evidence suggests that etifoxine may also stimulate neurosteroidogenesis through a TSPO-independent mechanism, as its effects were not completely blocked by the TSPO antagonist PK11195 in some models and were observed in homogenate preparations where membrane receptor signaling is disrupted. plos.orgresearchgate.net
Receptor Binding Kinetics and Allosteric Modulation Properties
Radioligand Binding Assays and Affinity Determination (e.g., [3H]muscimol, [35S]TBPS, [3H]PK11195)
Radioligand binding assays have been instrumental in characterizing the interaction of etifoxine with its molecular targets. Etifoxine competitively inhibits the binding of [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a ligand that binds within the chloride ion channel of the GABAA receptor. researchgate.net This indicates that etifoxine interacts with the convulsant site of the GABAA receptor complex. u-strasbg.frnih.gov
In contrast, etifoxine does not directly compete for the GABAA agonist binding site, as it shows no significant affinity for sites labeled by [3H]muscimol at concentrations up to 100 µM. u-strasbg.fr However, it allosterically modulates this site; one study found that etifoxine modestly enhanced [3H]muscimol binding by increasing the number of available binding sites while paradoxically decreasing the affinity of muscimol (B1676869) for its site. researchgate.netnih.gov Another report noted a dose-dependent increase in [3H]muscimol binding at equilibrium, reaching 155% of control at 300 µM etifoxine. medchemexpress.commedchemexpress.com
For its second major target, the translocator protein (TSPO), etifoxine inhibits the binding of the specific TSPO ligand [3H]PK11195. nih.gov These binding affinities, derived from studies on the parent compound etifoxine, are summarized in the table below.
| Radioligand | Target | Tissue Source | Affinity (IC50) | Reference |
| [35S]TBPS | GABAA Receptor Chloride Channel | Rat Cortical Membranes | 6.7 ± 0.8 µM | u-strasbg.fr |
| [3H]PK11195 | Translocator Protein (TSPO) | Rat Heart Homogenates | 27.3 ± 1.0 µM | u-strasbg.fr |
| [3H]PK11195 | Translocator Protein (TSPO) | Rat Forebrain Membranes | 18.3 ± 1.2 µM | nih.gov |
| [3H]muscimol | GABAA Receptor Agonist Site | Rat Brain Membranes | >100 µM (no direct displacement) | u-strasbg.fr |
Electrophysiological Characterization of Receptor Modulatory Effects
Electrophysiological recordings have provided a functional understanding of etifoxine's modulatory properties at the GABAA receptor. Using two-electrode voltage-clamp recordings in Xenopus oocytes expressing recombinant murine GABAA receptors, studies have shown that the modulatory effects of etifoxine are dependent on the receptor's subunit composition, with the β subunit being a key determinant. In oocytes expressing α1βx (where x=1, 2, or 3) GABAA receptors, etifoxine not only potentiated GABA-activated currents but also directly evoked a chloride current in the absence of GABA. This demonstrates that etifoxine acts as a positive allosteric modulator and a direct agonist, particularly at GABAA receptors containing β subunits.
The table below summarizes key findings from electrophysiological studies on etifoxine.
| In Vitro Model | Key Finding | Quantitative Detail | Reference |
| Cultured Spinal Neurons | Potentiation of GABA-evoked currents | Shifts GABA EC50 from 20 µM to 7 µM in the presence of 60 µM etifoxine | tandfonline.comtandfonline.com |
| Cultured Hypothalamic & Spinal Neurons | Increased frequency of spontaneous and miniature IPSCs | No change in amplitude or kinetics of currents | u-strasbg.fr |
| Cultured Hypothalamic Neurons | Induction of a tonic, bicuculline-sensitive inward current | Dose-dependent effect at concentrations >1 µM | u-strasbg.fr |
| Xenopus Oocytes expressing α1β2 receptors | Direct agonistic and potentiating effects | Etifoxine induces a concentration-dependent inward current |
Comparative Analysis of Etifoxine-d3 and Unlabeled Etifoxine on Target Engagement
This compound, also known as GRX-917, was designed to have an identical mechanism of action, biology, and pharmacology as its non-deuterated counterpart, etifoxine. gabarx.comgabarx.com Preclinical and clinical development programs have operated on the principle that the extensive pharmacological data for etifoxine is directly applicable to this compound. gabarx.com The strategic replacement of hydrogen with deuterium (B1214612) atoms at specific sites is intended to slow the rate of metabolic breakdown, thereby improving its pharmacokinetic properties, such as allowing for less frequent dosing. gabarx.com
Direct comparative preclinical studies on target engagement are limited, as the core assumption is pharmacological identity. However, evidence of target engagement for this compound in humans has been demonstrated. A Phase 1 clinical trial showed that GRX-917 produced a dose-related activation of quantitative electroencephalography (qEEG) frontal beta power. This qEEG signature is a recognized biomarker for GABAA receptor-associated anxiolytic activity, confirming that this compound engages its primary molecular target in the human brain in a manner consistent with the known pharmacology of etifoxine. Therefore, the detailed preclinical findings for etifoxine are considered representative of this compound's actions at the molecular and cellular level.
Preclinical Pharmacokinetic and Metabolic Characterization of Etifoxine D3
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
The preclinical assessment of Etifoxine-d3, a deuterated form of the anxiolytic compound etifoxine (B195894), has been a focal point of research to understand how isotopic substitution impacts its pharmacokinetic profile. google.comwikipedia.org Deuteration, the replacement of hydrogen with its heavier, stable isotope deuterium (B1214612), can significantly alter a drug's metabolic fate, potentially leading to an improved therapeutic window. google.comjuniperpublishers.com
Studies directly comparing this compound with its non-deuterated counterpart, etifoxine, have demonstrated notable differences in their pharmacokinetic behaviors in animal models. Following oral administration in male Sprague-Dawley rats, a deuterated analog of etifoxine exhibited a distinct plasma concentration-time profile compared to the parent compound. google.comgoogle.com This alteration suggests that deuteration can lead to superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties. google.comgoogle.com The rationale behind this is that the substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, which can slow down metabolic processes. google.com This modification aims to enhance the metabolic stability of etifoxine, thereby addressing issues like the need for frequent dosing and variability in patient drug levels. google.com
The primary goal of creating deuterated analogs of etifoxine is to retain the therapeutic effects of the original molecule while improving its pharmacokinetic characteristics. google.comwikipedia.org While the fundamental chemical structure and pharmacological activity are expected to remain the same, the altered metabolic rate can favorably influence potency, efficacy, and safety. google.com
Comparative Pharmacokinetic Parameters of Etifoxine and Its Deuterated Analog in Rats
| Parameter | Etifoxine | Deuterated Etifoxine Analog |
|---|---|---|
| Dosing | 50 mg/kg PO | 50 mg/kg PO |
| Animal Model | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats |
| Outcome | Standard ADME Profile | Superior ADME Properties |
Data derived from preclinical studies in male Sprague-Dawley rats. google.comgoogle.com
The strategic placement of deuterium at metabolically vulnerable sites in the etifoxine molecule is intended to reduce the rate of metabolism, particularly by cytochrome P450 (CYP) enzymes. google.comhyphadiscovery.com The cleavage of a carbon-hydrogen bond is often a rate-limiting step in drug metabolism. juniperpublishers.com By strengthening this bond through deuteration, the metabolic process can be slowed. google.com
For instance, deuteration of the ethyl group in etifoxine has been shown to decrease CYP-mediated oxidation. Similarly, deuterating a methoxy (B1213986) group in other compounds has led to improved metabolic stability by slowing O-demethylation. researchgate.net This approach has been successfully applied to enhance the metabolic stability and oral bioavailability of various drugs by mitigating metabolism by enzymes like CYP3A4. hyphadiscovery.com The primary effect of this increased metabolic stability is a reduction in the rate of systemic clearance, which in turn increases the biological half-life of the compound. juniperpublishers.com However, it's important to note that the impact of deuteration is not always predictable and can sometimes lead to no change or even an increase in metabolic clearance. google.com
Etifoxine is metabolized in the liver, with one of its primary metabolites being N-desethyl etifoxine, which is formed through N-deethylation. This metabolite itself is pharmacologically active. When studying this compound, it is crucial to identify and quantify its deuterated metabolites, such as N-desethyl this compound.
The use of deuterated internal standards, like Etifoxine-d5 (a deuterated analog of N-desethyl etifoxine), is essential for the accurate quantification of etifoxine and its metabolites in biological samples like plasma, urine, and tissue. These stable isotope-labeled compounds are used in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The distinct mass of the deuterated standard allows it to be differentiated from the non-deuterated analyte, enabling precise measurement. This methodology is critical for elucidating metabolic pathways and determining clearance rates.
The deuterium kinetic isotope effect (KIE) is the underlying principle for the enhanced metabolic stability of deuterated drugs. juniperpublishers.com The KIE refers to the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced with a deuterium atom. youtube.com Because the carbon-deuterium bond has a higher dissociation energy than the carbon-hydrogen bond, reactions involving the breaking of this bond are slower.
Identification and Quantification of Deuterated Metabolites (e.g., N-Desethyl this compound)
Tissue Distribution Studies in Preclinical Species (e.g., Brain, Spinal Cord)
Understanding the distribution of a drug within the body is a critical component of its pharmacokinetic profile. bioivt.com For a centrally acting drug like etifoxine, its concentration in the target tissues, such as the brain and spinal cord, is of particular interest. nih.gov Preclinical studies have demonstrated that etifoxine and its neuroprotective effects are evident in these tissues. google.commdpi.com
While specific tissue distribution data for this compound is not extensively detailed in the provided search results, the general principles of tissue distribution studies would apply. These studies often involve administering a radiolabeled version of the compound to animal models and then measuring the radioactivity in various tissues at different time points. bioivt.com This can be done through quantitative whole-body autoradiography (QWBA) or by dissecting specific tissues for analysis. bioivt.com Such studies would be crucial to confirm that this compound reaches its intended sites of action in the central nervous system in sufficient concentrations to exert its therapeutic effects.
Blood-Brain Barrier Permeability and Transport Mechanisms
The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances while allowing essential nutrients to pass through. arizona.edu For a drug to be effective in the central nervous system, it must be able to cross the BBB. nih.gov The ability of a compound to permeate the BBB is influenced by several factors, including its lipophilicity, molecular size, and interaction with transport proteins. nih.gov
Etifoxine is known to act on the central nervous system, indicating that it can cross the BBB. nih.gov The transport of drugs across the BBB can occur through several mechanisms, including simple diffusion, facilitated diffusion, and active transport. arizona.edu Small, lipophilic molecules can often pass through via simple diffusion. arizona.edu However, many drugs rely on carrier-mediated transport systems or can be actively removed from the brain by efflux transporters like P-glycoprotein. arizona.edunih.gov
While the specific transport mechanisms for this compound are not explicitly detailed, its structural similarity to etifoxine suggests it would utilize similar pathways. The deuteration itself is not expected to significantly alter the physicochemical properties that govern BBB permeability, such as lipophilicity and molecular shape. google.com However, any alterations in metabolism due to deuteration could indirectly affect the concentration gradient across the BBB and, consequently, its net transport into the brain. Further studies would be needed to fully characterize the BBB permeability and transport of this compound.
Protein Binding Characteristics and Implications for Distribution
The degree to which a compound binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, availability to target sites, and elimination. For this compound, its protein binding profile is understood through the lens of its parent compound, etifoxine. The strategic and minimal structural modification inherent in deuterium labeling ensures that this compound maintains physicochemical properties, such as lipophilicity and protein binding characteristics, that are identical to the non-deuterated form.
Preclinical and clinical pharmacology studies on etifoxine have consistently demonstrated that it is highly bound to plasma proteins. dovepress.com The extent of this binding is reported to be between 88% and 95%. dovepress.comwikipedia.org This high degree of protein binding means that a significant portion of the compound in the bloodstream is bound to proteins like albumin, leaving a smaller fraction free to distribute into tissues and interact with its pharmacological targets. It has also been noted that etifoxine does not bind to blood cells. dovepress.comwikipedia.org
Table 1: Protein Binding Characteristics of Etifoxine
| Parameter | Finding | Source(s) |
| Plasma Protein Binding | 88–95% | wikipedia.org, dovepress.com |
| Binding to Blood Cells | Does not bind | wikipedia.org, dovepress.com |
| Implication for this compound | Expected to be identical to etifoxine |
Preclinical Efficacy and Mechanistic Studies in Animal Models
Investigations into Neuropsychiatric Modulating Properties
Preclinical studies have extensively investigated the neuropsychiatric effects of etifoxine (B195894), the non-deuterated parent compound of etifoxine-d3, in various animal models. These studies provide a foundation for understanding the potential therapeutic applications of its deuterated analog.
Studies in Animal Models of Stress and Anxiety
Etifoxine has demonstrated notable anxiolytic (anti-anxiety) effects in a range of animal models designed to mimic stress and anxiety-related behaviors. In rodent models, such as the elevated plus maze, etifoxine administration has been shown to reduce anxiety-like behaviors. Furthermore, it has been observed to attenuate stress-induced hyperthermia, a physiological response to stress, and decrease freezing behavior in conditioned fear stress tests. These findings suggest that etifoxine effectively modulates behavioral and autonomic responses to stressful stimuli. researchgate.net The anxiolytic properties of etifoxine are believed to be mediated, at least in part, through its interaction with the GABAergic system. dovepress.com
Table 1: Effects of Etifoxine in Animal Models of Stress and Anxiety
| Animal Model | Observed Effect | Reference |
|---|---|---|
| Elevated Plus Maze | Reduction in anxiety-related behaviors | |
| Stress-Induced Hyperthermia | Attenuation of hyperthermic response | |
| Conditioned Fear Stress | Reduced freezing behavior | |
| Four-Plate Test | Demonstration of anxiolytic activity | researchgate.net |
Exploration of Anticonvulsant Properties in Seizure Models
The anticonvulsant potential of etifoxine has been evaluated in various animal models of seizures. google.com Studies have shown that etifoxine can effectively prevent tonic extensor convulsions induced by maximal electroshock (MES) and chemical convulsants such as pentylenetetrazol (PTZ), picrotoxin, and isoniazid. nih.gov It has also been shown to antagonize clonic seizures induced by threshold doses of PTZ and pilocarpine. nih.gov The anticonvulsant profile of etifoxine appears to be more potent against the tonic component of seizures. nih.gov The mechanism underlying these anticonvulsant effects is thought to involve the potentiation of GABAergic neurotransmission. dovepress.com
Table 2: Anticonvulsant Activity of Etifoxine in Mouse Seizure Models
| Seizure Model | Type of Seizure | Effect of Etifoxine | Reference |
|---|---|---|---|
| Maximal Electroshock (MES) | Tonic Extensor | Prevention | nih.gov |
| Pentylenetetrazol (PTZ) | Tonic Extensor | Prevention | nih.gov |
| Picrotoxin (PTX) | Tonic Extensor | Prevention | nih.gov |
| Isoniazid (INH) | Tonic Extensor | Prevention | nih.gov |
| Pentylenetetrazol (PTZ) | Clonic | Antagonism | nih.gov |
| Pilocarpine (PIL) | Clonic | Antagonism | nih.gov |
Modulation of Neuroinflammatory Markers in Affective Disorder Models
Research has begun to explore the role of etifoxine in modulating neuroinflammatory processes, which are increasingly implicated in the pathophysiology of affective disorders like depression and anxiety. mdpi.comresearchgate.net In animal models of stress-induced anxiety and depression, etifoxine has been investigated for its effects on key neuroinflammatory markers. mdpi.com One study in a mouse model of anxiety and depression reported that while acute immobility stress increased brain levels of Intercellular Adhesion Molecule-1 (ICAM-1) and nitric oxide (NO), and decreased Sirtuin 1 (SIRT1) expression, etifoxine, particularly in combination with other agents, could modulate these markers. mdpi.comresearchgate.net Specifically, combinations including etifoxine were associated with the modulation of brain ICAM-1 and SIRT1. researchgate.net These findings suggest that the therapeutic effects of etifoxine may, in part, be related to its anti-inflammatory properties. mdpi.com
Assessment of Neuroendocrine Axis Modulation
The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system involved in the stress response, and its dysregulation is often observed in psychiatric disorders. nih.govnih.gov Etifoxine's mechanism of action, which includes the stimulation of neurosteroid synthesis, suggests a potential influence on the HPA axis. nih.gov Neurosteroids are known to modulate HPA axis activity. researchgate.net While direct and extensive studies on this compound's modulation of the HPA axis are not yet prevalent, the known effects of etifoxine on neurosteroid production provide a strong rationale for such investigations. dovepress.com The synthesis of neuroactive steroids can be influenced by stress, and these steroids, in turn, impact the balance of inhibitory and excitatory neurotransmission. researchgate.net
Neuroprotective and Neuroregenerative Research
Beyond its neuropsychiatric effects, etifoxine has been investigated for its potential to protect and repair neuronal tissues, particularly in the context of peripheral nerve damage.
Preclinical Models of Peripheral Nerve Injury and Regeneration
Etifoxine has demonstrated significant neuroregenerative and neuroprotective effects in preclinical models of peripheral nerve injury. dovepress.comgoogle.com In a rat model of sciatic nerve cryolesion, treatment with etifoxine was shown to accelerate axonal regeneration and improve functional recovery. nih.govresearchgate.net Histological analysis revealed that etifoxine promoted the regeneration of nerve fibers downstream of the lesion. nih.gov Furthermore, in a nerve transection model using a silicone guide tube, etifoxine treatment significantly increased axonal growth. nih.gov The neurotrophic effects of etifoxine were also observed in vitro, where it stimulated neurite outgrowth in PC12 cells. nih.gov These regenerative effects are accompanied by a modulation of the inflammatory response, with etifoxine treatment leading to a marked reduction in the number of macrophages at the injury site. nih.gov The mechanism for these effects is thought to be related to its interaction with the translocator protein (TSPO), leading to the synthesis of neurosteroids which are known to promote myelinization. nih.gov
Table 3: Effects of Etifoxine on Peripheral Nerve Regeneration
| Animal Model | Key Findings | Reference |
|---|---|---|
| Rat Sciatic Nerve Cryolesion | Accelerated axonal regeneration, improved functional recovery, reduced macrophage infiltration | nih.govnih.gov |
| Rat Sciatic Nerve Transection (Silicone Guide Tube) | Increased axonal growth | nih.gov |
| PC12 Cell Culture | Stimulated neurite outgrowth | nih.gov |
Studies in Models of Traumatic Brain Injury and Ischemia
Analgesic and Anti-inflammatory Research
In various preclinical models of neuropathic pain, Etifoxine has shown significant analgesic effects. These models, which include chronic constriction injury (CCI) of the sciatic nerve and spinal nerve ligation (SNL), are designed to replicate the chronic pain states that arise from nerve damage in humans. In these models, administration of Etifoxine has been found to alleviate mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).
The analgesic properties of Etifoxine in these neuropathic pain models are thought to be mediated by its dual action on the nervous system. Firstly, its enhancement of GABAergic inhibition helps to dampen the hyperexcitability of spinal cord neurons that is characteristic of neuropathic pain. Secondly, its anti-inflammatory effects within the peripheral and central nervous systems contribute to reducing the neuro-immune activation that drives and maintains chronic pain states.
Table 1: Effects of Etifoxine in Preclinical Models of Neuropathic Pain
| Animal Model | Key Findings |
|---|---|
| Chronic Constriction Injury (CCI) | Reduction in mechanical allodynia and thermal hyperalgesia. |
| Spinal Nerve Ligation (SNL) | Alleviation of tactile allodynia. |
Etifoxine has also been investigated for its efficacy in models of inflammatory pain. These models often involve the injection of pro-inflammatory substances, such as formalin or carrageenan, into the paw of a rodent, leading to localized inflammation and pain-like behaviors. In the formalin test, which assesses both acute and tonic pain, Etifoxine has been shown to reduce the licking and flinching behaviors associated with both phases of the test.
In the carrageenan-induced paw edema model, Etifoxine treatment has been demonstrated to decrease the swelling of the paw, indicating a direct anti-inflammatory effect. This reduction in edema is accompanied by a decrease in pain sensitivity in the inflamed paw. These findings suggest that Etifoxine can effectively target the inflammatory processes that underlie certain types of pain.
Table 2: Effects of Etifoxine in Inflammatory Pain Models
| Animal Model | Key Findings |
|---|---|
| Formalin Test | Reduction of pain behaviors in both the acute and tonic phases. |
| Carrageenan-induced Paw Edema | Decreased paw swelling and reduced pain sensitivity. |
The anti-inflammatory mechanisms of Etifoxine have been explored in a variety of preclinical disease models. A central aspect of its anti-inflammatory action is its ability to modulate the activity of glial cells, particularly microglia and astrocytes. In response to injury or disease, these cells can become activated and release a host of pro-inflammatory mediators, including cytokines and chemokines.
Etifoxine, through its interaction with TSPO and subsequent stimulation of neurosteroid production, can shift these glial cells from a pro-inflammatory to an anti-inflammatory and neuroprotective phenotype. This shift results in a decreased production of inflammatory molecules such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Furthermore, some research indicates that Etifoxine may directly influence intracellular signaling pathways involved in the inflammatory response. This includes the potential modulation of transcription factors, such as nuclear factor-kappa B (NF-κB), which play a critical role in orchestrating the expression of inflammatory genes. By inhibiting these pathways, Etifoxine can exert a broad anti-inflammatory effect, which is beneficial in the context of neuroinflammation, neuropathic pain, and peripheral inflammatory conditions.
Advanced Analytical and Research Methodologies
Bioanalytical Techniques for Quantification of Etifoxine-d3 and Metabolites in Biological Matrices
The quantification of etifoxine (B195894) and its metabolites in biological samples is predominantly achieved through the use of sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govspectroscopyonline.com The use of a deuterated internal standard, such as this compound, is a cornerstone of modern bioanalytical methods, significantly enhancing the accuracy and reliability of these assays.
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This combination allows for the precise measurement of drug concentrations even at the low levels typically found in pharmacokinetic studies. The addition of a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, ensuring robust and reproducible results. spectroscopyonline.com
Multiple reaction monitoring (MRM) is a common acquisition mode used in LC-MS/MS, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This provides exceptional selectivity, allowing the method to distinguish etifoxine from other compounds and metabolites in the sample. The only significant difference between etifoxine and this compound in this context is their mass, which allows the mass spectrometer to differentiate between them.
Table 1: Bioanalytical Method Parameters for Etifoxine Quantification
| Parameter | Details |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | This compound (or other deuterated analogs like Etifoxine-d5) |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) spectroscopyonline.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Lower Limit of Quantification | Typically in the low ng/mL range |
Application of Isotopic Labeling in Metabolic Flux Analysis
Isotopic labeling with stable isotopes like deuterium (B1214612) is a fundamental technique in metabolic flux analysis (MFA). mdpi.comnih.gov MFA is a powerful tool used to quantify the rates of metabolic reactions within a cell. nih.gov By introducing a labeled compound like this compound into a biological system, researchers can trace the path of the deuterium atoms as the molecule is metabolized.
The core principle of MFA is that the isotopic labeling pattern of a metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. nih.gov This allows researchers to infer the relative rates of converging metabolic pathways. nih.gov
Computational Modeling and In Silico Approaches for Structure-Activity and ADME Prediction
In silico methods, which utilize computer simulations, are increasingly important in drug discovery and development for predicting a compound's properties. researchgate.netnih.gov These computational tools can be used to model the structure-activity relationship (SAR) and predict the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates, including deuterated compounds like this compound. globalhealthsciencegroup.comnih.gov
For this compound, computational models can help predict how deuteration might affect its interaction with biological targets, such as the GABA-A receptor, and its metabolic stability. ontosight.aigoogle.com By understanding these relationships, researchers can design molecules with improved therapeutic profiles. ontosight.ai In silico ADME prediction tools can estimate properties like solubility, permeability, and potential for drug-drug interactions, helping to identify promising candidates early in the drug development process. researchgate.netnih.gov
Table 2: In Silico Tools and Their Applications in Drug Research
| In Silico Approach | Application |
| Molecular Docking | Predicts the binding affinity and orientation of a ligand to its target protein. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity. |
| ADME Prediction Software (e.g., SwissADME, pkCSM) | Estimates pharmacokinetic properties like absorption, distribution, metabolism, and excretion. globalhealthsciencegroup.comnih.gov |
| Toxicity Prediction Software (e.g., Toxtree) | Predicts potential toxicity of a compound. globalhealthsciencegroup.com |
Integration of Proteomics and Metabolomics Data in Preclinical Studies
The integration of "omics" technologies, such as proteomics (the study of proteins) and metabolomics (the study of metabolites), provides a comprehensive understanding of the biological effects of a drug. nih.govsemanticscholar.org In preclinical studies of this compound, combining these approaches can reveal the broader impact of the compound on cellular pathways and networks.
Metabolomics can be used to identify and quantify the full range of metabolites in a biological sample, providing a snapshot of the metabolic state. semanticscholar.org This can help to elucidate the mechanism of action of a drug and identify potential biomarkers of its effects. nih.gov Proteomics can identify changes in protein expression in response to drug treatment, offering insights into the cellular pathways that are affected. nih.gov
By integrating data from both proteomics and metabolomics, researchers can build a more complete picture of how this compound and its parent compound, etifoxine, influence biological systems. nih.gov This integrated approach can help to identify novel drug targets and understand the complex mechanisms underlying a drug's therapeutic effects and potential side effects. semanticscholar.org
Advanced Imaging Techniques for In Vivo Distribution and Target Engagement in Animal Models
Advanced imaging techniques, such as positron emission tomography (PET), are invaluable for visualizing the distribution of a drug in a living organism and confirming that it is interacting with its intended target. acs.orgfrontiersin.org For a compound like etifoxine, which targets the translocator protein (TSPO) in the brain, PET imaging can be used to assess target engagement in animal models. acs.org
To conduct these studies, a radiolabeled version of the drug is often used. While this compound itself is not radioactive, the principles of isotopic labeling are central to the synthesis of radiotracers for PET imaging. For instance, a carbon-11 (B1219553) ([11C]) or fluorine-18 (B77423) ([18F]) labeled version of a TSPO ligand can be used to visualize the density and occupancy of TSPO in the brain. acs.org
These imaging studies can provide crucial information about whether the drug is reaching its target in sufficient concentrations to have a therapeutic effect. frontiersin.org They can also be used to explore the relationship between target engagement and the observed pharmacological effects of the drug in preclinical models of disease. acs.org
Future Directions and Emerging Research Avenues for Etifoxine D3
Elucidation of Remaining Mechanistic Ambiguities
While the dual mechanism of etifoxine (B195894) is a cornerstone of its profile, several aspects remain incompletely understood, presenting key avenues for future investigation. The exact nature of its interaction with the GABA-A receptor and the translocator protein (TSPO) is not fully resolved. nih.goveuropa.eu Future research should focus on clarifying these ambiguities to better leverage the compound's therapeutic potential.
Key areas for investigation include:
TSPO Binding and Neurosteroid Synthesis: The precise binding site of etifoxine on the 18 kDa translocator protein (TSPO) and the exact mechanisms by which this interaction stimulates neurosteroid synthesis are not fully detailed. wikipedia.orgnih.gov Furthermore, some studies have yielded conflicting results; for instance, one investigation noted that while etifoxine increased TSPO expression, it did not correspondingly elevate allopregnanolone (B1667786) synthesis in healthy subjects, highlighting a gap in understanding the full pathway. uni-regensburg.de
GABA-A Receptor Subunit Specificity: Etifoxine appears to preferentially bind to β2 or β3 subunits of the GABA-A receptor, distinguishing it from benzodiazepines. nih.govgabarx.com However, a more granular understanding of its interaction with different GABA-A receptor subunit compositions could explain its unique profile, which lacks the significant sedative and amnesic effects associated with benzodiazepines. wikipedia.orgalzdiscovery.org
Downstream Signaling Pathways: The anti-inflammatory and neurotrophic effects of etifoxine are well-documented preclinically, but the complete signaling cascades that lead to reduced pro-inflammatory cytokines or increased expression of neurotrophic factors are still being mapped out. ima-press.net
| Mechanism | Known Information | Ambiguity / Research Question | Reference |
|---|---|---|---|
| GABA-A Receptor Modulation | Acts as a positive allosteric modulator, binding to a different site than benzodiazepines, likely at the α+β− interface. | What is the precise affinity for different β-subunit-containing receptor subtypes and how does this translate to its specific anxiolytic profile without major sedation? | nih.govwikipedia.org |
| TSPO Ligation & Neurosteroidogenesis | Binds to TSPO, stimulating the synthesis of neurosteroids like allopregnanolone. | What is the exact binding site on TSPO? Why does TSPO expression sometimes increase without a corresponding rise in neurosteroid levels? | nih.govuni-regensburg.de |
| Anti-inflammatory Action | Reduces levels of pro-inflammatory cytokines in models of TBI and arthritis. | What are the specific intracellular signaling pathways that mediate this reduction in neuroinflammation? | gabarx.comnih.gov |
Exploration of Novel Preclinical Research Models for Specific Pathologies
Etifoxine has demonstrated efficacy in a wide array of preclinical models, suggesting that this compound could be investigated for a broad spectrum of conditions. google.com Its established neuroprotective, regenerative, and anti-inflammatory properties provide a strong rationale for exploring its use in new and more complex disease models. ima-press.netnih.gov
Future preclinical research could venture into:
Neurodegenerative Disorders: While hypothesized to be of potential benefit in Alzheimer's disease due to its effects on neurosteroids, evidence remains limited. alzdiscovery.org Future studies could use advanced transgenic mouse models of Alzheimer's or Parkinson's disease to investigate if this compound can modify key pathological hallmarks beyond general neuroprotection.
Chronic Inflammatory and Autoimmune Conditions: Given its ability to reduce pro-inflammatory mediators and its efficacy in a rat model of monoarthritis, its potential in other chronic inflammatory conditions like inflammatory bowel disease or even its effects on the gut-brain axis could be explored. nih.govgabarx.com A recent study design proposed investigating the impact of etifoxine on the gut microbiome in patients with depression, opening a novel preclinical research avenue. nih.gov
Psychiatric and Mood Disorders: Beyond adjustment disorder with anxiety, its utility in models of major depressive disorder, panic disorder, and post-traumatic stress disorder (PTSD) warrants further investigation. wikipedia.orgnih.gov A proof-of-concept study is already underway to evaluate etifoxine as a rapid-acting antidepressant. researchgate.net
| Pathology | Established Preclinical Model | Potential Future Model | Reference |
|---|---|---|---|
| Peripheral Nerve Injury | Rat sciatic nerve crush/lesion models. | Models of diabetic neuropathy or chemotherapy-induced peripheral neuropathy. | alzdiscovery.orgresearchgate.net |
| Chronic Pain | Rat models of monoarthritis and mononeuropathy. | Models of trigeminal neuralgia or complex regional pain syndrome. | gabarx.comresearchgate.net |
| Central Nervous System Injury | Rat model of traumatic brain injury (TBI). | Models of spinal cord injury or ischemic stroke. | nih.gov |
| Anxiety/Depression | Acute restraint stress models; elevated plus maze. | Chronic unpredictable stress models for depression; fear conditioning models for PTSD. | caymanchem.commdpi.com |
Investigation of Pharmacogenomic Influences in Preclinical Systems
The field of pharmacogenomics, which studies how genes affect a person's response to drugs, is a critical frontier for optimizing therapies. nih.gov Currently, there is a lack of specific pharmacogenomic studies on etifoxine or this compound. However, initial findings suggest that genetic background can influence its effects. For example, etifoxine demonstrated anxiolytic-like activity in high-anxiety BALB/cByJ mice but not in C57BL/6 mice, pointing to a genetic basis for its efficacy. caymanchem.com
Future research in this area should aim to:
Identify Genetic Markers: Utilize preclinical models with diverse genetic backgrounds to identify single nucleotide polymorphisms (SNPs) or other genetic variations in targets like GABA-A receptor subunits or TSPO that correlate with treatment response.
Stratify Preclinical Trials: In preclinical studies, animals could be genotyped to stratify them into predicted "responder" and "non-responder" groups. This would allow for more precise testing of efficacy and a better understanding of the mechanisms underlying variable responses. nih.gov
Metabolic Pathway Analysis: Investigate genetic variability in the hepatic enzymes responsible for metabolizing this compound. Although deuteration is intended to improve metabolic stability, understanding any remaining genetic influences on its breakdown could help predict exposure levels. google.com
Potential as a Research Tool in Neurobiology and Drug Development
This compound serves as a valuable tool for both basic neurobiological research and the development of new therapeutics. Its distinct dual mechanism allows it to be used to dissect complex neural processes.
As a Pharmacological Probe: this compound can be used to investigate the distinct and overlapping roles of direct GABAergic modulation versus indirect neurosteroid-mediated signaling in various physiological and pathological processes. Its ability to modulate neuroinflammation and microglial activation makes it a useful tool for studying the role of these processes in CNS disorders. gabarx.comnih.gov
As an Internal Standard: In its isotopically labeled form (e.g., Etifoxine-13C-d3), the compound is already intended for use as an internal standard for the precise quantification of etifoxine in biological samples via mass spectrometry, a critical function for pharmacokinetic and metabolic studies. caymanchem.com
As a Reference Compound: In the development of novel anxiolytics, particularly those targeting TSPO or seeking a non-benzodiazepine GABAergic profile, this compound can serve as a benchmark comparator compound for assessing efficacy and side effect profiles. nih.gov
Translational Research Perspectives from Preclinical Findings
A significant body of preclinical data highlights the potential for translating the use of this compound into new clinical applications beyond its current indications. The journey from a preclinical finding to a clinical application is a key focus of translational research.
From Neuroprotection to Clinical Neurology: Preclinical success in models of traumatic brain injury and peripheral nerve regeneration strongly suggests that clinical trials in patients with these conditions are warranted. alzdiscovery.orgnih.govresearchgate.net The observed reduction in neuronal degeneration and promotion of functional recovery in animal models are compelling endpoints for human studies. nih.gov
From Analgesia in Rodents to Pain Management in Humans: The robust analgesic effects seen in rat models of inflammatory and neuropathic pain position this compound as a candidate for repurposing as a non-opioid analgesic. gabarx.comresearchgate.net Future clinical trials are needed to confirm these effects in patients with conditions like chronic neuropathic pain or arthritis. gabarx.com
From Anti-inflammatory Effects to Treating Neuroinflammation: The ability of etifoxine to reduce microglial activation and pro-inflammatory cytokine levels in the CNS of animals could be translated into treatments for human diseases with a strong neuroinflammatory component, such as multiple sclerosis or post-operative cognitive dysfunction. gabarx.comnih.gov
From Anxiolysis to Novel Antidepressant Therapy: The ongoing investigation into etifoxine as a treatment for depressive disorders is a direct translation of its known mechanisms involving neurosteroid synthesis and GABAergic modulation, which are implicated in the pathophysiology of depression. nih.govresearchgate.net
Q & A
Q. What are the primary pharmacological mechanisms of Etifoxine-d3, and how do they differ from its non-deuterated counterpart?
this compound acts as a positive allosteric modulator of GABAA receptors containing α1β2γ2 and α1β3γ2 subunits, enhancing inhibitory neurotransmission. Deuterium labeling introduces isotopic effects that alter metabolic stability and pharmacokinetics compared to non-deuterated etifoxine. Researchers should use in vitro receptor binding assays and metabolic stability tests (e.g., liver microsome models) to compare binding affinity, half-life, and metabolite profiles .
Q. What experimental models are most suitable for evaluating the anxiolytic and anticonvulsant effects of this compound?
Rodent models, such as the elevated plus maze (anxiolysis) and pentylenetetrazol (PTZ)-induced seizures (anticonvulsant activity), are standard. Include control groups treated with non-deuterated etifoxine and benzodiazepines (e.g., diazepam) to benchmark efficacy. Ensure dose-response curves are established to account for isotopic effects on potency .
Q. How should researchers design studies to assess the metabolic stability of deuterium-labeled this compound?
Use isotope tracing via LC-MS/MS to track deuterium retention in plasma and tissue samples. Compare metabolic pathways (e.g., cytochrome P450-mediated oxidation) between this compound and non-deuterated etifoxine in in vitro hepatocyte assays. Include negative controls with unlabeled compounds to validate isotopic interference .
Q. What are the critical parameters for ensuring reproducibility in this compound pharmacokinetic studies?
Standardize animal strains, dosing regimens, and sampling intervals. Validate analytical methods (e.g., HPLC, mass spectrometry) with deuterium-specific calibration curves. Report deuterium loss rates due to metabolic exchange, as this impacts bioavailability calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies reporting this compound’s efficacy across different GABAA receptor subtypes?
Contradictions may arise from subunit composition variability (e.g., α1β2γ2 vs. α1β3γ2). Use patch-clamp electrophysiology to measure chloride currents in HEK293 cells expressing specific receptor subtypes. Pair with competitive binding assays using subtype-specific antagonists (e.g., bicuculline) to isolate modulation mechanisms. Cross-reference findings with structural modeling to identify deuterium’s steric effects .
Q. What methodological strategies can address the limited clinical data on this compound’s long-term safety profile?
Conduct longitudinal rodent studies with chronic dosing (e.g., 12 weeks) to monitor neuroadaptive changes (e.g., receptor downregulation, tolerance). Include behavioral assays (e.g., Morris water maze) to assess cognitive impacts. Compare results with non-deuterated etifoxine to isolate isotope-specific effects. Publish raw data in supplementary materials to enable meta-analyses .
Q. How does deuterium labeling influence this compound’s interaction with neurosteroid modulators of GABAA receptors?
Co-administer this compound with neurosteroids (e.g., allopregnanolone) in ex vivo brain slice preparations. Use fluorescence resonance energy transfer (FRET) to detect conformational changes in receptor complexes. Analyze synergy via isobolographic analysis, and compare results with non-deuterated etifoxine to quantify isotopic contributions .
Q. What analytical approaches are recommended for detecting this compound’s off-target effects in transcriptomic or proteomic studies?
Employ RNA sequencing and tandem mass spectrometry to profile gene/protein expression in treated vs. untreated neuronal cultures. Use pathway enrichment analysis (e.g., KEGG, GO) to identify dysregulated networks. Validate findings with CRISPR/Cas9 knockouts of candidate targets (e.g., BDNF, CREB) .
Methodological Best Practices
- Data Contradiction Analysis : Apply triangulation by cross-validating results across in vitro, in vivo, and computational models. For example, reconcile discrepancies in receptor affinity by repeating assays under standardized ionic conditions (e.g., varying Cl⁻ concentrations) .
- Literature Integration : Compare findings with foundational studies on etifoxine’s anxiolytic mechanisms, citing key papers on GABAergic modulation. Highlight gaps, such as the lack of human neuronal data, to justify novel methodologies .
- Ethical and Feasibility Checks : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. For instance, ensure animal protocols adhere to ARRIVE guidelines when investigating long-term toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
